Diethylene glycol, thio, S-octyl

Description

Diethylene glycol (DEG, CAS 111-46-6) is a hygroscopic, colorless, and odorless liquid with the chemical formula C₄H₁₀O₃ and IUPAC name 2-(2-hydroxyethoxy)ethanol. It features two ethylene glycol units linked by an ether bond, giving it dual hydroxyl groups and moderate polarity . DEG is widely used as a solvent, humectant, and intermediate in industrial applications such as resins, plastics, and antifreeze formulations .

Properties

CAS No. |

87064-00-4 |

|---|---|

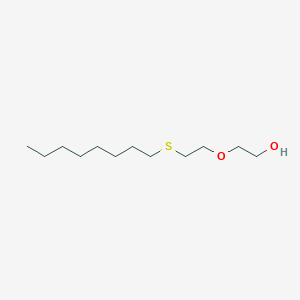

Molecular Formula |

C12H26O2S |

Molecular Weight |

234.40 g/mol |

IUPAC Name |

2-(2-octylsulfanylethoxy)ethanol |

InChI |

InChI=1S/C12H26O2S/c1-2-3-4-5-6-7-11-15-12-10-14-9-8-13/h13H,2-12H2,1H3 |

InChI Key |

OPFRXVSGBZCPFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCOCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of diethylene glycol, thio, S-octyl typically involves the reaction of diethylene glycol with an octylthiol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the product .

Chemical Reactions Analysis

Diethylene glycol, thio, S-octyl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.

Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Diethylene glycol, thio, S-octyl has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethylene glycol, thio, S-octyl involves its interaction with various molecular targets. The thioether group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways. The compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .

Comparison with Similar Compounds

Key Properties of DEG:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 106.12 g/mol | |

| Boiling Point | 245°C | |

| Solubility in Water | Miscible | |

| Melting Point | -10.5°C | |

| Toxicity (Oral LD₅₀) | 1–1.49 g/kg (humans, acute) |

Comparison with Structurally Similar Compounds

Ethylene Glycol (EG) vs. Diethylene Glycol (DEG)

EG (C₂H₆O₂) and DEG share functional groups but differ in chain length and applications:

Key Differences :

- Toxicity : EG is metabolized to oxalic acid, causing severe renal failure, while DEG’s toxicity arises from its metabolite 2-hydroxyethoxyacetic acid, primarily targeting kidneys and liver .

- Applications : DEG’s lower volatility and higher solubility in organic matrices make it preferable in cosmetics and pharmaceuticals .

Triethylene Glycol (TEG) and Higher Homologs

TEG (C₆H₁₄O₄) and tetraethylene glycol (TTEG) exhibit increased molecular mass and polarity:

Functional Insights :

Ester Derivatives of DEG

DEG esters, such as diethylene glycol dibenzoate (DEDB), exhibit modified physicochemical properties:

| Compound | Solubility in Water | Melting Point | Key Application |

|---|---|---|---|

| DEG (Parent) | High | -10.5°C | Solvent, humectant |

| DEDB | Low (<0.1 g/L) | 40–45°C | PVC plasticizer |

| Cyclohexylcarboxylic acid-DEG ester | Moderate (organic solvents) | 15–20°C | Drug delivery systems |

Research Findings :

- Esterification with hydrophobic groups (e.g., benzoate) reduces water solubility but enhances compatibility with polymers like PVC .

- DEG-based esters (e.g., compounds 8, 9, 13 in ) show 2.5-fold higher metabolic stability compared to non-DEG esters, critical for sustained drug release .

Toxicological and Regulatory Considerations

Toxicity Profile

Analytical Detection

- Gamma-ray spectroscopy and GC-MS are effective for quantifying DEG in mixtures (detection limit <1% of TLV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.